tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate
Overview
Description
Tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This interaction could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2, a protein involved in neuronal development and axonal growth , suggests that this compound may influence neurological pathways.
Pharmacokinetics
The compound’s solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) is reported , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line , suggesting potential antitumor activity.
Action Environment
The compound’s stability at -20°c suggests that temperature could be an important factor in its storage and use.
Biochemical Analysis
Biochemical Properties
Tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways and overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation and reduction reactions that modify the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, interactions with cofactors such as NADPH can affect the rate and extent of these metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound can influence its interaction with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes. The localization can also affect the compound’s stability and degradation within the cell.
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOXCVHIBQTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694374 | |
Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-64-2 | |
Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.